(R)-7-Amino-5-azaspiro[2.4]heptan-4-one
Vue d'ensemble
Description
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one, also known as AZD9291, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase. It is a promising drug candidate for the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR inhibitors.
Mécanisme D'action
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one selectively targets mutated EGFR, inhibiting its tyrosine kinase activity and preventing downstream signaling pathways that promote cancer cell growth and survival. It has a higher affinity for the mutant form of EGFR than the wild-type form, making it a highly specific and effective inhibitor.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells with EGFR mutations, while sparing normal cells. It also inhibits tumor growth and metastasis in preclinical models, and has a favorable safety profile in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of (R)-7-Amino-5-azaspiro[2.4]heptan-4-one is complex and requires specialized equipment and expertise. However, once synthesized, it can be easily tested in vitro and in vivo for its efficacy and toxicity. Its specificity for mutated EGFR makes it a valuable tool for studying the role of EGFR in cancer development and progression.
Orientations Futures
There are several potential future directions for research on (R)-7-Amino-5-azaspiro[2.4]heptan-4-one. One area of interest is the development of combination therapies that can enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of its potential use in other EGFR-mutated cancers, such as head and neck cancer and colorectal cancer. Additionally, there is ongoing research on the identification of biomarkers that can predict response to this compound and guide patient selection for treatment.
Applications De Recherche Scientifique
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC with EGFR mutations. It has shown promising results in overcoming resistance to first-generation EGFR inhibitors, and has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced NSCLC.
Propriétés
IUPAC Name |
(7R)-7-amino-5-azaspiro[2.4]heptan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKPJZQWJJXMO-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(CNC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H](CNC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.